tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate
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Overview
Description
“tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1443979-31-4 . It has a molecular weight of 280.32 . The compound is usually stored at room temperature and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate” is C14H20N2O4 . The InChI code for this compound is 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19) .Physical And Chemical Properties Analysis
“tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Organic Compounds
This compound can be used in the synthesis of a variety of organic compounds . Its structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Polypeptide Synthesis
It plays a crucial role in the synthesis of polypeptides . The presence of a protecting group (Boc group) in its structure allows it to protect the amino group, enabling selective modification when necessary .
Drug Research
This compound has significant applications in drug research . Its ability to protect amino groups makes it useful in the development of new pharmaceuticals .
Peptide Synthesis
It is widely used in peptide synthesis . The Boc group in its structure can protect the amino group, allowing for selective modifications during peptide synthesis .
5. Protection of Amines, Amino Acids, and Amino Alcohols The tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate compound can be used to protect amines, amino acids, and amino alcohols . This is particularly useful in organic synthesis where selective modifications are required .
Preparation of Isobaric Mix Solution
This compound may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-(1-anilino-3-hydroxy-1-oxopropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNVMXCYRNXGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
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